molecular formula C10H8ClFN2S B1528846 2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole CAS No. 1493299-70-9

2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B1528846
CAS No.: 1493299-70-9
M. Wt: 242.7 g/mol
InChI Key: OBNLVZRQAJHPEF-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(3-CHLORO-2-FLUOROPHENYL)-2-(1-CHLOROETHYL)-1H-1,3-BENZODIAZOLE" . This compound has a molecular formula of C15H11Cl2FN2 and a molecular weight of 309.1656432 .


Molecular Structure Analysis

The molecular structure of “1-(3-CHLORO-2-FLUOROPHENYL)-2-(1-CHLOROETHYL)-1H-1,3-BENZODIAZOLE” consists of a benzodiazole ring substituted with a chloroethyl group and a fluorophenyl group .

Scientific Research Applications

Spectroscopic Investigations and Fluorescence Probes

  • Dual Fluorescence Effects : Research has shown that certain 1,3,4-thiadiazole derivatives exhibit dual fluorescence effects, which can be linked to specific molecular aggregation phenomena. These effects depend on the substituent and can induce charge transfer within the molecule. Such properties make these derivatives ideal as fluorescence probes in molecular biology and medicine (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

  • Anticancer Properties : Some derivatives of 1,3,4-thiadiazole have been found to inhibit the proliferation of tumor cells, including those derived from cancers of the nervous system and peripheral cancers. These compounds show potential as anticancer agents due to their ability to decrease cell division and inhibit cell migration while having a trophic effect in neuronal cell culture without affecting the viability of normal cells (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Corrosion Inhibition

  • Corrosion Inhibition : The application of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments has been studied. These compounds demonstrate good inhibition properties by interacting with the metal surface to prevent corrosion, making them useful in materials science and engineering (Bentiss et al., 2007).

DNA Interaction and Antimicrobial Activity

  • DNA Topoisomerase II Poisons : Certain 1,3,4-thiadiazole derivatives have been synthesized and shown to have cytotoxic activity against breast cancer cells by acting as human topoisomerase II catalytic inhibitors or stabilizers of the DNA-topoisomerase II cleavage complex. This suggests their potential in cancer therapy (Plech et al., 2015).

Synthesis and Structural Characterization

  • Crystal Structure Analysis : The structural analysis and synthesis of 1,3,4-thiadiazole derivatives, including their crystal structure via X-ray diffraction, provide insights into their chemical properties and potential applications in drug design and development (Banu et al., 2014).

Properties

IUPAC Name

2-(1-chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNLVZRQAJHPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
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2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
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2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
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2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
Reactant of Route 5
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2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
Reactant of Route 6
2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

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